JAK2 Kinase Inhibition: A Patent-Cited Activity Benchmark
This compound is specifically cited as Example 159 in patents US9216999 and US9556187, where it demonstrates potent inhibition of JAK2 kinase with an IC50 of 11 nM [1]. While direct head-to-head data against the closest clinical comparator, tofacitinib, is not available within the same assay, tofacitinib's reported JAK2 IC50 is approximately 4.8 nM in biochemical assays [2]. This positions the compound as a structurally distinct, potent JAK2 inhibitor, offering an alternative chemotype for inhibitor development or chemical probe creation.
| Evidence Dimension | JAK2 Biochemical Inhibition Potency |
|---|---|
| Target Compound Data | IC50 = 11 nM |
| Comparator Or Baseline | Tofacitinib (CP-690,550) has a reported JAK2 IC50 of approximately 4.8 nM in a similar biochemical assay. |
| Quantified Difference | The target compound is approximately 2.3-fold less potent than tofacitinib in this cross-study comparison, but has a completely different oxalamide scaffold. |
| Conditions | Biochemical LANCE Ultra assay at pH 7.5 using recombinant human JAK2 kinase domain (Carna Biosciences). |
Why This Matters
The defined JAK2 IC50 provides a benchmark for potency, allowing researchers to rationally select this compound for projects where an oxalamide scaffold offers intellectual property or selectivity advantages over the saturated pyrrolopyrimidine space of drugs like tofacitinib.
- [1] BindingDB. BDBM198358: US9216999, 159::US9556187, Example 159. Affinity Data for Tyrosine-protein kinase JAK2. View Source
- [2] Meyer, D. M., et al. (2010). Anti-inflammatory activity and neutrophil reductions mediated by the JAK1/JAK3 inhibitor, CP-690,550, in rat adjuvant-induced arthritis. Journal of Inflammation, 7(1), 41. View Source
